![molecular formula C14H11ClN2O2 B1228731 N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide](/img/structure/B1228731.png)
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide
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Overview
Description
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide is an aromatic ketone.
Scientific Research Applications
Chemoselective Reactions
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide and related compounds have been studied for their reactivity in chemoselective reactions. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide, a compound with similar structural features, has been investigated for its reactivity against dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the potential of such compounds in synthetic organic chemistry and chemoselective transformations (Hajji et al., 2002).
Crystal Structure and Spectral Investigations
The crystal structure, IR, NMR, and UV-Vis spectral investigations of related compounds, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been extensively studied. These studies involve the use of techniques like X-ray diffraction and DFT calculations, providing detailed insights into the molecular structure and electronic properties of these compounds (Demir et al., 2016).
Hydrogen Bonding Studies
Research on anticonvulsant enaminones, which share a similar structural framework, has explored their crystal structures to understand hydrogen bonding patterns. These studies provide a deeper understanding of molecular interactions and conformations relevant to pharmaceutical and medicinal chemistry (Kubicki et al., 2000).
Luminescence Sensitization
Studies have been conducted on compounds like 2,6-bis(diethylamide)-4-oxo(3-thiopropane)pyridine, which resemble the structure of N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide, for their ability to sensitize the emission of lanthanide ions. This research is crucial for the development of new luminescent materials and their applications in optical and electronic devices (Tigaa et al., 2017).
properties
Product Name |
N-(2-chloro-3-pyridinyl)-3-oxo-3-phenylpropanamide |
---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.7 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-14-11(7-4-8-16-14)17-13(19)9-12(18)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19) |
InChI Key |
ICWPONHJHUMSHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(N=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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